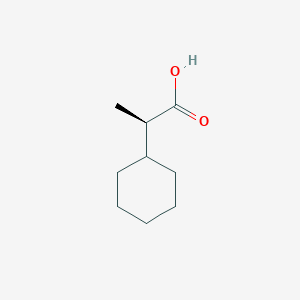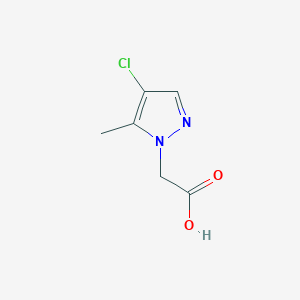
2-ピリミジニルピペリジン-4-カルボヒドラジド
説明
“1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide” is a chemical compound with the CAS Number: 685828-03-9 . It has a molecular weight of 221.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N5O/c11-14-9(16)8-2-6-15(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7,11H2,(H,14,16) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.科学的研究の応用
創薬
「2-ピリミジニルピペリジン-4-カルボヒドラジド」を含むピペリジン誘導体は、創薬のための最も重要な合成断片の一つです . 製薬業界において重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスに存在しています .
抗がん剤としての応用
「2-ピリミジニルピペリジン-4-カルボヒドラジド」などのピリジン含有化合物は、抗がん剤としての医学的応用においてますます重要になっています . ピリジンを含む最も関連性の高い薬物分子で検出されています .
抗ウイルスとしての応用
ピペリジン誘導体は、抗ウイルス剤としてさまざまな方法で使用されています . さまざまなウイルス性疾患の治療において有望な結果を示しています .
抗マラリアとしての応用
ピペリジン誘導体は、抗マラリア剤としての応用も持っています . マラリアの治療薬の合成に使用されてきました .
抗菌および抗真菌としての応用
ピペリジン誘導体は、抗菌および抗真菌特性で知られています . さまざまな抗菌および抗真菌薬の開発に使用されてきました .
降圧剤としての応用
ピペリジン誘導体は、高血圧の治療に使用されてきました . さまざまな降圧薬の合成の一部です .
鎮痛剤および抗炎症剤としての応用
ピペリジン誘導体は、鎮痛および抗炎症特性で知られています . さまざまな鎮痛および抗炎症薬の開発に使用されてきました .
アルツハイマー病治療への応用
アルツハイマー病の治療のために、アセチルコリンエステラーゼ阻害剤(AChEIs)として、一連の2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド誘導体が設計および合成されました . これは、アルツハイマー病の治療における「2-ピリミジニルピペリジン-4-カルボヒドラジド」の潜在的な応用を示唆しています。
作用機序
Target of Action
A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been reported to inhibit protein kinase b (pkb or akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The related compound mentioned above acts as an atp-competitive inhibitor, selectively inhibiting pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, the potential target of this compound, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to have low oral bioavailability due to rapid in vivo metabolism .
Result of Action
Inhibition of pkb, the potential target of this compound, can lead to modulation of biomarkers of signaling through pkb and strong inhibition of the growth of human tumor xenografts .
生化学分析
Cellular Effects
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the PI3K-Akt signaling pathway can promote cell proliferation and survival . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for the compound to reach its target sites and exert its biochemical effects.
Subcellular Localization
1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects.
特性
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-14-9(16)8-2-6-15(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7,11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGLVPMUICLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
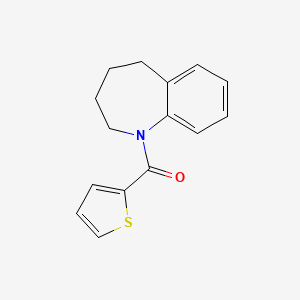

![disodium;5-amino-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1638567.png)
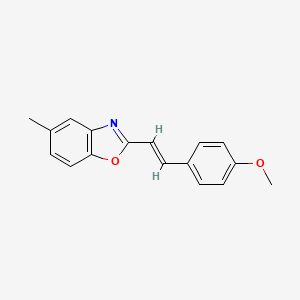

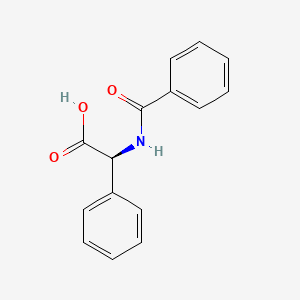

![1-[(3,5-dichlorophenyl)methyl]-3-Piperidinecarboxylic acid](/img/structure/B1638579.png)
![3-Hydroxybutan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1638584.png)

